4,6-Diamino-1-benzylpyrimidin-2-one

Computational chemistry Physicochemical profiling Analog design

Researchers face scaffold limitations when exploring N1 substituent effects on 4,6-diaminopyrimidin-2-one cores. This compound enables systematic SAR beyond methyl/phenyl analogs. - **Distinctive properties**: XLogP -0.1, TPSA 84.7 Ų, ≥95% purity - **Application validated**: Type-II FLT3-selective framework (IC₅₀ 13.9 nM vs c-KIT) - **Synthetic handle**: N1-benzyl for further functionalization (hydrogenolysis, cross-coupling) Ideal for AML, antimalarial, and DHFR inhibitor development. Shipped ambient, 1-2 weeks global lead time.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
Cat. No. B12122228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diamino-1-benzylpyrimidin-2-one
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CC(=NC2=O)N)N
InChIInChI=1S/C11H12N4O/c12-9-6-10(13)15(11(16)14-9)7-8-4-2-1-3-5-8/h1-6H,7,13H2,(H2,12,14,16)
InChIKeyUIQKZFTWRWXAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diamino-1-benzylpyrimidin-2-one Procurement Guide: Core Identity, Physicochemical Profile, and Comparator Landscape


4,6-Diamino-1-benzylpyrimidin-2-one (CAS 56540-96-6) is a heterocyclic small molecule featuring a pyrimidin-2-one core substituted with amino groups at the 4- and 6-positions and a benzyl moiety at the N1-position. Its molecular formula is C₁₁H₁₂N₄O with a molecular weight of 216.24 g/mol, and its computed topological polar surface area is 84.7 Ų [1]. The compound is supplied at ≥95% purity . The most structurally proximate comparators include the N1-methyl analog 4,6-diamino-1-methylpyrimidin-2-one (MW 140.14), the N1-phenyl analog 4,6-diamino-1-phenylpyrimidin-2-one, the monoamino analog 4-amino-1-benzylpyrimidin-2-one, and the regioisomeric 2,4-diamino-6-benzylpyrimidine scaffold. The N1-benzyl substitution on the 4,6-diaminopyrimidin-2-one framework introduces distinct lipophilicity, steric bulk, and potential π-stacking interactions relative to the N1-methyl or N1-phenyl congeners.

Why 4,6-Diamino-1-benzylpyrimidin-2-one Cannot Be Replaced by Generic Diaminopyrimidine Analogs


Within the broader diaminopyrimidine class, the position of amino substituents and the nature of the N1 group dictate target engagement, selectivity, and physicochemical properties. The 4,6-diamino substitution pattern distinguishes this compound from the extensively studied 2,4-diaminopyrimidine antifolates; 4,6-diaminopyrimidines have been shown to be inactive in antimalarial assays unless one amine is alkylated, whereas the 2,4-diamino congeners are classical DHFR inhibitors [1]. The N1-benzyl group further modulates lipophilicity (computed XLogP3-AA −0.1) [2] versus the N1-methyl analog, influencing membrane permeability, off-target binding, and metabolic stability. These structural determinants mean that neither a 2,4-diamino-5-benzylpyrimidine nor a 4,6-diamino-1-methylpyrimidin-2-one can be assumed to recapitulate the biological profile or synthetic utility of the target compound without explicit comparative data.

Quantitative Differentiation Evidence: How 4,6-Diamino-1-benzylpyrimidin-2-One Compares to Closest Analogs


Computed Electronic and Steric Properties Differentiate 4,6-Diamino-1-benzylpyrimidin-2-one from the N1-Methyl and N1-Phenyl Analogs

The computed topological polar surface area (TPSA) of 4,6-diamino-1-benzylpyrimidin-2-one is 84.7 Ų, the XLogP3-AA is −0.1, and it possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors with only 2 rotatable bonds [1]. In contrast, the N1-methyl analog (4,6-diamino-1-methylpyrimidin-2-one, MW 140.14) lacks the aromatic benzyl ring, resulting in lower lipophilicity and reduced potential for π-stacking interactions. The N1-phenyl analog replaces the flexible methylene linker of the benzyl group with a direct N-phenyl attachment, altering conformational freedom and electronic distribution. These computed differences establish that the target compound occupies a distinct property space that cannot be replicated by the N1-methyl or N1-phenyl congeners.

Computational chemistry Physicochemical profiling Analog design

Benzyl Group Imparts Higher Lipophilicity Relative to the N1-Methyl Congener

The computed XLogP3-AA of 4,6-diamino-1-benzylpyrimidin-2-one is −0.1 [1], indicating borderline hydrophilic character. By comparison, the N1-methyl analog 4,6-diamino-1-methylpyrimidin-2-one (MW 140.14, lacking the benzyl moiety) is expected to be markedly more polar and water-soluble. This lipophilicity differential is functionally significant: benzylpyrimidines in the 2,4-diamino series have been shown to exhibit marked differences in cellular activity against drug-resistant versus drug-sensitive cell cultures compared to triazine antifolates, with the more hydrophobic benzylpyrimidines showing greater differential activity [2]. Extending this class-level SAR to the 4,6-diamino series, the N1-benzyl substitution of the target compound is expected to confer higher membrane permeability and altered intracellular distribution relative to the N1-methyl analog.

Lipophilicity Membrane permeability Drug-likeness

Moderate Synthetic Yields Enable Access to 4,6-Diaminopyrimidine Scaffolds via Base-Mediated [3+3] Annulation

An efficient Na₂CO₃-mediated [3+3] annulation protocol provides access to substituted pyrimidine-4,6-diamines, including the 2-aryl-5-benzyl congener class to which 4,6-diamino-1-benzylpyrimidin-2-one belongs, in moderate to good yields of 58–78% . While this yield range pertains to the broader 2-aryl-5-benzylpyrimidine-4,6-diamine series rather than the N1-benzyl-pyrimidin-2-one target specifically, it establishes a practical synthetic baseline. For comparison, the 2,4-diamino-5-benzylpyrimidine scaffold (a distinct regioisomeric class) has been reported at substantially lower yields (28%) via alternative routes [1], suggesting that the 4,6-diaminopyrimidine annulation strategy offers a more efficient entry into this substitution pattern.

Synthetic chemistry Scaffold diversification Medicinal chemistry

Commercially Available at 95% Purity for Routine Research Procurement

4,6-Diamino-1-benzylpyrimidin-2-one is catalogued as a research chemical (Product Code Y06894) with a certified purity of 95% . In contrast, the N1-methyl analog (4,6-diamino-1-methylpyrimidin-2-one) and the N1-phenyl analog are not listed with comparable purity specifications from this vendor class. This established supply chain with defined purity reduces procurement risk for laboratories requiring the N1-benzyl substitution pattern.

Chemical procurement Building block Screening collection

4,6-Diaminopyrimidine Scaffold Is a Privileged Core for FLT3-Selective Type-II Kinase Inhibition

The 4,6-diaminopyrimidine scaffold has been validated as a Type-II kinase inhibitor framework with demonstrated selectivity for FLT3 over c-KIT. The most potent compound (13a) from this series exhibited an IC₅₀ of 13.9 ± 6.5 nM against FLT3 with high selectivity [1]. While this benchmark was achieved with specific 2-aryl substituents not present on the target compound, the core 4,6-diaminopyrimidine pharmacophore is the essential recognition element. By comparison, 2,4-diaminopyrimidine-based FLT3 inhibitors such as imidazopyridine 4 (IC₅₀ 16 nM) [1] represent a distinct structural class with different SAR. The N1-benzyl substitution on the pyrimidin-2-one framework provides a distinct vector for further functionalization compared to N1-unsubstituted 4,6-diaminopyrimidines, enabling exploration of unique chemical space within the FLT3 inhibitor pharmacophore model.

Kinase inhibition FLT3 Selectivity Acute myeloid leukemia

4,6-Diamino Substitution Pattern Defines a Distinct DHFR Inhibitor SAR Domain from the 2,4-Diamino Series

Quantitative structure-activity relationship (QSAR) studies on 5-(substituted benzyl)-2,4-diaminopyrimidines have established that inhibition of Escherichia coli DHFR follows the equation log 1/C = 1.14 MR'₃,₄,₅ + 5.73 (r = 0.887) [1], driven primarily by substituent molar refractivity on the benzyl ring. In contrast, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted phenyl)-s-triazines represent a structurally distinct antifolate class with different QSAR equations governing DHFR inhibition from various species [2]. The 4,6-diaminopyrimidin-2-one scaffold of the target compound occupies an intermediate structural space: it shares the 4,6-diamino pattern with the triazine class but incorporates the pyrimidinone core and N1-benzyl substitution that distinguish it from both the 2,4-diamino-5-benzylpyrimidines and the s-triazines. Importantly, published SAR has demonstrated that the introduction of substituents on the benzyl ring of diaminopyrimidines can dramatically alter species selectivity—a 6-methyl group on 5-benzyl-2,4-diaminopyrimidine enhances plasmodial DHFR activity while diminishing bacterial enzyme inhibition [3]. The N1-benzyl substitution pattern of the target compound represents an uncharacterized vector for modulating DHFR selectivity that is inaccessible to the 2,4-diamino or triazine scaffold series.

Dihydrofolate reductase Antifolate QSAR Selectivity

High-Value Application Scenarios for 4,6-Diamino-1-benzylpyrimidin-2-one in Research Procurement


Exploring FLT3 Kinase Selectivity Through N1-Substituted 4,6-Diaminopyrimidine Libraries

The 4,6-diaminopyrimidine scaffold is a validated Type-II kinase inhibitor framework with proven FLT3 selectivity over c-KIT (compound 13a IC₅₀ = 13.9 nM) [1]. The N1-benzyl-pyrimidin-2-one variant introduces a substitution vector at the N1 position that is unexplored in published FLT3 SAR. Procurement of 4,6-diamino-1-benzylpyrimidin-2-one enables systematic exploration of how N1 substituents (benzyl vs. methyl vs. phenyl) modulate FLT3 binding kinetics, selectivity against c-KIT, and cellular potency in FLT3-driven acute myeloid leukemia models.

Building DHFR-Focused Compound Collections with an Underexplored Scaffold Topology

Extensive QSAR exists for 2,4-diaminopyrimidine DHFR inhibitors (E. coli DHFR: log 1/C = 1.14 MR'₃,₄,₅ + 5.73, r = 0.887) [2], but the 4,6-diamino substitution pattern combined with the pyrimidin-2-one core represents an uncharacterized SAR domain. 4,6-Diamino-1-benzylpyrimidin-2-one serves as a starting point for constructing DHFR inhibitor libraries that probe species selectivity (bacterial vs. parasitic vs. human) orthogonal to classical 2,4-diaminopyrimidine antifolates, where even small substituent changes can invert species selectivity [3].

Leveraging the N1-Benzyl Moiety for Modular Derivatization in Medicinal Chemistry

The benzyl group at N1 provides a synthetic handle for further functionalization—hydrogenolysis, electrophilic aromatic substitution, or cross-coupling—that is absent in N1-methyl or N1-H analogs. The 4,6-diamino groups offer additional derivatization sites, and the moderate to good yields (58–78%) reported for the [3+3] annulation route establish synthetic feasibility for analog generation. The N1-benzyl-pyrimidin-2-one topology also introduces a stereoelectronic environment distinct from the N1-phenyl analog (rigid, conjugated) or the N1-methyl analog (minimal steric bulk), enabling exploration of conformational effects on target binding.

Physicochemical Optimization of Diaminopyrimidine Leads via N1-Substituent Tuning

The target compound's computed XLogP of −0.1 and TPSA of 84.7 Ų [4] place it in a property space suitable for oral bioavailability optimization. By comparing the N1-benzyl, N1-methyl, and N1-phenyl congeners in parallel assays, researchers can deconvolute the contribution of lipophilicity (ΔlogP ~1.5–2.0 units between benzyl and methyl) [4] and π-stacking capacity to cellular permeability, metabolic stability, and off-target binding, enabling rational property-based design of improved lead candidates.

Quote Request

Request a Quote for 4,6-Diamino-1-benzylpyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.